SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase. [, , , , , ] It is classified as a tyrosine kinase inhibitor (TKI) and has emerged as a valuable tool in scientific research, particularly in the fields of oncology, immunology, and vascular biology. [, , , , , , , , , ] SAR131675's high selectivity for VEGFR-3 over other kinases and receptors makes it a crucial reagent for investigating the specific roles of VEGFR-3 signaling pathways in various physiological and pathological processes. [, , ]
SAR131675 was developed as part of research efforts to target the vascular endothelial growth factor signaling pathways, specifically focusing on the inhibition of vascular endothelial growth factor receptor 3. The compound has been studied in various preclinical models, demonstrating its effectiveness in reducing tumor lymphatic vessel density and enhancing therapeutic efficacy when combined with other anticancer agents .
SAR131675 is classified as a small molecule inhibitor. It specifically targets the vascular endothelial growth factor receptor 3, which is primarily involved in lymphatic vessel formation and is implicated in various cancer types.
The synthesis of SAR131675 involves several key steps that ensure the compound's purity and efficacy. Although specific synthetic routes are not detailed in the available literature, typical approaches for such compounds include:
The molecular structure of SAR131675 includes specific functional groups that confer selectivity towards vascular endothelial growth factor receptor 3. The precise three-dimensional conformation is crucial for its binding affinity and biological activity.
While detailed structural data such as X-ray crystallography results may not be available, computational modeling studies have likely been employed to predict binding interactions with vascular endothelial growth factor receptor 3 based on its molecular design .
SAR131675 undergoes specific interactions with vascular endothelial growth factor receptor 3, leading to its inhibition. The compound's mechanism involves blocking the phosphorylation of key signaling molecules downstream of the receptor, which are essential for lymphatic endothelial cell proliferation and migration.
In vitro studies have demonstrated that SAR131675 effectively inhibits the phosphorylation of vascular endothelial growth factor receptor 3 and downstream effectors such as Akt and Erk. These reactions are critical for understanding how SAR131675 disrupts tumor-associated lymphangiogenesis .
The primary mechanism of action for SAR131675 involves the inhibition of vascular endothelial growth factor receptor 3 signaling pathways. By blocking this pathway, SAR131675 reduces lymphatic vessel formation, which is often exploited by tumors for metastasis.
Preclinical studies indicate that treatment with SAR131675 leads to a significant decrease in tumor-associated lymphatic vessels and enhances drug retention within tumors. These effects have been quantified using immunohistochemical techniques to assess lymphatic vessel density in tumor tissues .
SAR131675 is typically characterized by its solubility profile, stability under physiological conditions, and melting point, although specific values may not be publicly available.
The chemical properties include:
These properties are critical for determining the compound's behavior in biological systems and its potential efficacy as a therapeutic agent.
SAR131675 has significant potential applications in cancer therapy:
The ongoing research into SAR131675 continues to explore its full therapeutic potential, particularly in combination with other agents that target different aspects of cancer biology .
VEGFR3 signaling contributes to oncogenesis through complementary mechanisms:
Sprouting Angiogenesis: Under hypoxic conditions, VEGFR3 becomes upregulated on endothelial tip cells during vascular sprouting. Signaling through VEGF-C/VEGFR3 activates ERK and PI3K/AKT pathways, promoting endothelial cell migration and survival. Critically, VEGFR3 sustains angiogenesis even when VEGFR2 is inhibited, establishing it as a resistance mechanism to anti-VEGFR2 therapies [3] [10].
Lymphatic Metastasis: VEGF-C-activated VEGFR3 on lymphatic endothelial cells triggers lymphangiogenesis, facilitating tumor cell entry into lymphatic circulation. Clinical studies confirm that VEGFR3 overexpression in tumors correlates with increased lymph node involvement and distant dissemination [3] [5].
Immune Evasion: VEGFR3-expressing tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) contribute to immunosuppressive microenvironments. These cells exhibit upregulated PD-L1 expression and inhibit cytotoxic T-cell activity, further enabling immune escape [4] [8].
Table 1: VEGFR Isoforms and Their Functional Roles in Tumor Biology
Receptor | Primary Ligands | Key Functions | Tumor Expression Sites |
---|---|---|---|
VEGFR1 (FLT1) | VEGF-A, PlGF | Modulates inflammation; unclear pro-angiogenic role | Endothelium, monocytes |
VEGFR2 (KDR) | VEGF-A, -C, -D | Primary angiogenesis driver; vascular permeability | Tumor endothelium |
VEGFR3 (FLT4) | VEGF-C, -D | Lymphangiogenesis; angiogenesis; immune modulation | Lymphatic endothelium, tumor cells, TAMs |
Conventional pan-VEGFR inhibitors (e.g., sunitinib, sorafenib) exhibit significant off-target toxicities—including hypertension, proteinuria, and impaired wound healing—due to ubiquitous VEGFR2 expression in normal vasculature. Selective VEGFR3 inhibition aims to overcome these limitations through:
Metastatic Suppression: Blocking VEGFR3 disrupts lymphatic metastasis without affecting established blood vasculature, potentially reducing metastatic spread more effectively than VEGFR2-targeted agents [3].
Immune Microenvironment Remodeling: Preclinical evidence demonstrates that VEGFR3 inhibition depletes immunosuppressive TAMs and MDSCs. In colorectal liver metastasis models, SAR131675 reduced F4/80+ macrophages and PD-L1+ myeloid subsets while increasing CD8+/CD4+ T-cell ratios [4] [8].
Overcoming Anti-VEGFR2 Resistance: Tumors evade VEGFR2 suppression by upregulating VEGF-C/VEGFR3 signaling. Dual inhibition of VEGFR2 and VEGFR3 shows additive anti-angiogenic effects in resistant models [3] [10].
SAR131675 ((R)-2-amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-ynyl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide) is an ATP-competitive inhibitor exhibiting nanomolar affinity for VEGFR3.
Biochemical and Cellular Characterization
Preclinical Antitumor Efficacy
Table 2: Preclinical Efficacy of SAR131675 Across Tumor Models
Tumor Model | Key Findings | Proposed Mechanisms | Source |
---|---|---|---|
Murine 4T1 Mammary Carcinoma | 70% reduction in lung metastases; reduced TAM infiltration | Inhibition of lymphangiogenesis; decreased F4/80+ macrophages | [1] |
Colorectal Liver Metastasis (CBA mice) | Reduced tumor burden; altered CD8+/CD4+ T-cell ratios | Depletion of PD-L1+ myeloid subsets; immune microenvironment remodeling | [4] [8] |
Ovarian Cancer (OVCAR3/SKOV3) | G0/G1 cell cycle arrest; suppressed migration via ERK/AKT | Blockade of autocrine VEGFR3 signaling | [5] |
Diabetic Nephropathy (db/db mice) | Ameliorated renal pathology | Inhibition of renal lymphangiogenesis | [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7